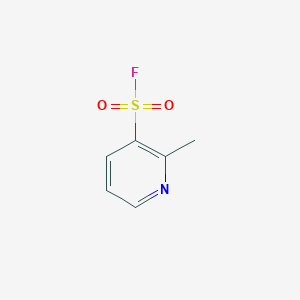

2-Methylpyridine-3-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylpyridine-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c1-5-6(11(7,9)10)3-2-4-8-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKAKBHBSAXFLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 2 Methylpyridine 3 Sulfonyl Fluoride

Nucleophilic Substitution at the Sulfur(VI) Center: Sulfur(VI)-Fluoride Exchange (SuFEx) Chemistry

The core reactivity of 2-methylpyridine-3-sulfonyl fluoride (B91410) involves nucleophilic substitution at the highly electrophilic sulfur(VI) center. In these SuFEx reactions, the fluoride atom acts as a leaving group, being displaced by an incoming nucleophile. While the S-F bond is strong, its reactivity can be unlocked under specific conditions, allowing for the formation of sulfonamides, sulfonate esters, and other related structures. nih.gov This latent reactivity is a cornerstone of SuFEx, enabling chemoselective transformations even in the presence of other sensitive functional groups. acs.orgnih.gov

The reaction of 2-methylpyridine-3-sulfonyl fluoride with primary and secondary amines is a fundamental transformation that yields sulfonamides, a structural motif prevalent in a vast number of pharmaceuticals. The formation of the S-N bond via SuFEx can be achieved through several methods, which are often dependent on the nucleophilicity of the amine and the electronic properties of the sulfonyl fluoride.

The reaction between sulfonyl fluorides and amines can be facilitated by the use of strong bases. acs.orgnih.gov Nitrogenous Lewis bases, including amidines, guanidines, and phosphazenes, are effective catalysts for SuFEx reactions. nih.gov The catalytic activity of these bases generally correlates with their basicity. nih.gov Existing methods for synthesizing sulfonamides from sulfonyl fluorides have often required a strong base or a large excess of the amine nucleophile, sometimes in combination with elevated temperatures, particularly when dealing with less reactive coupling partners. acs.orgnih.gov

A significant advancement in sulfonamide synthesis from sulfonyl fluorides is the use of Lewis acids to activate the S-F bond towards nucleophilic attack. Calcium triflimide [Ca(NTf₂)₂] has been identified as a highly effective mediator for this transformation. nih.govtheballlab.com Initial protocols required elevated temperatures (e.g., 60-90 °C) and extended reaction times. nih.govnih.gov However, a more recent unified method combines Ca(NTf₂)₂ with the base 1,4-diazabicyclo[2.2.2]octane (DABCO), enabling the reaction to proceed efficiently at room temperature. nih.govchemrxiv.org This dual system activates a broad array of S(VI) fluorides for reaction with various amines to form sulfonamides, sulfamides, and sulfamates. nih.gov

For example, the reaction of phenylsulfonyl fluoride with an amine using Ca(NTf₂)₂ alone required heating at 60 °C for 24 hours, whereas the addition of DABCO allowed the reaction to complete in under 30 minutes at room temperature, achieving a 94% yield. nih.gov This methodology is effective for a wide range of electronically and sterically diverse sulfonyl fluorides and amines. theballlab.com

Below is a table summarizing the scope of the Ca(NTf₂)₂/DABCO-mediated SuFEx reaction for the synthesis of various sulfonamides. chemrxiv.org

| Sulfonyl Fluoride | Amine | Reaction Time | Yield (%) |

|---|---|---|---|

| Benzenesulfonyl fluoride | 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine | 0.5 h | 94 |

| 4-Methoxybenzenesulfonyl fluoride | 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine | 2 h | 95 |

| 4-Cyanobenzenesulfonyl fluoride | 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine | 0.5 h | 98 |

| Thiophene-2-sulfonyl fluoride | 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine | 0.5 h | 99 |

| (4-Fluorophenyl)methanesulfonyl fluoride | 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine | 18 h | 91 |

| Benzenesulfonyl fluoride | Aniline | 18 h | 85 |

| Benzenesulfonyl fluoride | Ammonia (2M in iPrOH) | 18 h | 89 |

A significant advantage of SuFEx chemistry is that it provides robust, reliable bond construction under metal-free conditions. nih.gov The aforementioned base-catalyzed and Lewis acid-mediated methods are prime examples of transition metal-free approaches to sulfonamides starting from sulfonyl fluorides. nih.govchemrxiv.org These methods avoid the potential for metal contamination in the final products, which is a crucial consideration in pharmaceutical synthesis. While other transition metal-free methods exist for constructing sulfonamides, they often start from different precursors like aryldiazonium salts or carboxylic acids. acs.orgrsc.org The direct amidation of sulfonyl fluorides using base or Lewis acid catalysis remains a premier transition-metal-free strategy for accessing this important functional group. nih.gov

Beyond reactions with amines, the electrophilic sulfur center of this compound can react with other nucleophiles. The reaction with alcohols and phenols yields sulfonate esters, which are valuable functional groups in organic synthesis, often used as excellent leaving groups. periodicchemistry.com This transformation follows the same nucleophilic substitution mechanism at the sulfur atom. nih.govthieme-connect.com For example, phenols and aryl silyl (B83357) ethers are suitable nucleophiles for SuFEx reactions to generate the corresponding aryl sulfonate esters. thieme-connect.com

The formation of sulfinamides from sulfonyl fluorides is not a direct nucleophilic substitution (SuFEx) reaction. Sulfonyl fluorides possess a sulfur(VI) center, whereas sulfinamides have a sulfur(IV) center. Therefore, this transformation requires a reduction of the sulfur atom. Methodologies exist for the synthesis of sulfinamides from the more reactive sulfonyl chlorides, which typically involve an in situ reduction step using a reagent like triphenylphosphine (B44618) in the reaction mixture. nih.gov By analogy, a similar reductive approach would be necessary to convert a stable sulfonyl fluoride like this compound into a sulfinamide.

The inherent stability of the S(VI)-F bond necessitates specific activation strategies to facilitate SuFEx reactions. Several effective methods have been developed to "awaken" the reactivity of sulfonyl fluorides:

Lewis Acid Catalysis : As detailed previously, Lewis acids like Ca(NTf₂)₂ can coordinate to the oxygen or fluorine atoms of the sulfonyl group, increasing the electrophilicity of the sulfur center and making it more susceptible to nucleophilic attack. acs.orgtheballlab.comnih.gov This approach has been shown to be catalytic, especially when a silyl-based fluoride scavenger is present. acs.orgnih.govresearchgate.net

Base Catalysis : Both strong bases and organocatalytic "superbases" (e.g., DBU, guanidines) can activate the nucleophile or interact with the sulfonyl fluoride itself to promote the reaction. nih.govnih.gov In the case of reactions with silyl-protected phenols or amines, bases can facilitate the silicon-mediated activation of the S-F bond. thieme-connect.com

Silicon-Mediated Activation : The use of silylated nucleophiles (e.g., silyl-protected amines or phenols) is a powerful strategy. The high affinity of silicon for fluoride provides a thermodynamic driving force for the reaction, as the formation of a stable Si-F bond facilitates the departure of the fluoride leaving group. thieme-connect.comnih.gov This approach is foundational to many catalytic SuFEx protocols. acs.orgnih.gov

Activation of Sulfonyl Fluorides in SuFEx Reactions

Pyridine (B92270) Ring Functionalization and Derivatization

Beyond the reactivity of the sulfonyl fluoride group, the pyridine core of this compound can undergo various functionalization and derivatization reactions.

Historically, the carbon-sulfur (C-S) bond in sulfonyl fluorides was considered too stable for transition metal-catalyzed cross-coupling reactions. scholaris.canih.gov However, recent advancements have demonstrated that aryl sulfonyl fluorides can participate in desulfonative Suzuki-Miyaura cross-coupling reactions. nih.govrsc.org In this transformation, a palladium catalyst facilitates the cleavage of the C-S bond, allowing for the formation of a new carbon-carbon bond with a boronic acid or ester partner. rsc.orgclaremont.edu

This reaction proceeds via the oxidative addition of the palladium(0) catalyst into the C-S bond, rather than the S-F bond. nih.govrsc.org A key feature of this methodology is that it often proceeds without the need for an added base, and in some cases, can even tolerate strong acids. nih.govclaremont.edu This expands the utility of sulfonyl fluorides, allowing them to serve not only as precursors for sulfonamides and sulfonate esters but also as arylating agents in C-C bond formation. nih.gov

Table 1: Conditions for Desulfonative Suzuki-Miyaura Coupling of Aryl Sulfonyl Fluorides

| Parameter | Condition | Source |

| Catalyst | Pd(OAc)₂ or Pd(dppf)Cl₂ | rsc.orgresearchgate.net |

| Ligand | RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) | claremont.edu |

| Reaction Partner | (Hetero)aryl boronic acids or pinacol (B44631) boronic esters | scholaris.caclaremont.edu |

| Base | Often not required | nih.govclaremont.edu |

| Temperature | 65 - 100 °C | scholaris.caresearchgate.net |

| Key Feature | Selective activation and cleavage of the C-S bond | nih.govrsc.org |

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds on the pyridine ring can be achieved through nucleophilic aromatic substitution (SNAr) reactions. The presence of electron-withdrawing groups, such as the sulfonyl fluoride moiety, activates the pyridine ring towards attack by nucleophiles. Positions ortho and para to the ring nitrogen are particularly activated. researchgate.net This allows for the displacement of a suitable leaving group, such as a halide, by nitrogen or oxygen nucleophiles. For example, studies on tetrafluoropyridine derivatives show that initial nucleophilic substitution by amines occurs at the 2-position of the pyridine ring. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a primary pathway for modifying the pyridine ring. nih.gov In appropriately substituted pyridines, a leaving group can be displaced by a variety of nucleophiles. For instance, in polyfluorinated pyridines, fluoride ions can be substituted by nucleophiles like the trifluoromethanethiolate (CF₃S⁻) anion. rsc.org The regioselectivity of these substitutions is governed by the electronic influence of both the ring nitrogen and the existing substituents. researchgate.net

In some cases, the sulfonyl group itself can be the target of substitution. The reaction of 2,3,5,6-tetrafluoro-4-(phenylsulfonyl)pyridine with certain nucleophiles can result in a mixture of products arising from both substitution at the 2-position and displacement of the entire phenylsulfonyl group. researchgate.net This highlights the competitive nature of reactivity at different sites on a functionalized pyridine ring.

Oxidation and Reduction Pathways of the Pyridine Moiety

The pyridine ring in this compound exhibits distinct reactivity under oxidative and reductive conditions, influenced by the electron-withdrawing nature of the 3-sulfonyl fluoride group.

Oxidation:

The nitrogen atom in the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is a common reaction for pyridines and their derivatives. The presence of the electron-withdrawing sulfonyl fluoride group at the 3-position is expected to decrease the electron density of the pyridine ring, potentially making the nitrogen atom less susceptible to oxidation compared to unsubstituted pyridine. However, N-oxide formation remains a viable pathway for functionalization. The oxidation of dihydropyridine (B1217469) derivatives to their corresponding pyridine forms is a well-established transformation, often utilizing a variety of oxidizing agents. wum.edu.pkresearchgate.net

Reduction:

The reduction of the pyridine ring in this compound is a more challenging transformation. The sulfonyl fluoride group is generally stable and resistant to reduction. nih.gov The complete hydrogenation of pyridine rings to piperidines typically requires harsh conditions, such as high pressure and temperature, often in the presence of metal catalysts like platinum oxide. clockss.org The hydrogenation of pyridine to piperidine (B6355638) releases a significant amount of energy, slightly less than the hydrogenation of benzene (B151609). wikipedia.org

For electron-deficient pyridines, partial reduction to dihydropyridines can be achieved using methods like the Birch reduction. acs.org However, the direct reduction of the pyridine ring in the presence of a sulfonyl fluoride group without affecting the latter requires carefully controlled conditions. The choice of reducing agent and reaction parameters is crucial to achieve selective transformation of the pyridine moiety. The presence of an electron-withdrawing group can activate the pyridine ring towards reduction. nih.gov Metal-free transfer hydrogenation methods have also been developed for the reduction of pyridines, particularly those bearing carbonyl groups at the 3-position. nih.gov

Reactivity of the Methyl Group at Position 2

The methyl group at the 2-position of this compound is activated by the adjacent nitrogen atom and the electron-withdrawing sulfonyl fluoride group, making it a prime site for various chemical transformations.

Carbon-Hydrogen Activation and Functionalization

The C-H bonds of the 2-methyl group are susceptible to activation, enabling a range of functionalization reactions. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of such positions. rsc.orgnih.gov Palladium-catalyzed reactions, for instance, have been successfully employed for the ortho-alkenylation and acetoxylation of phenols directed by a pyridylsulfonate group, proceeding through a cyclopalladated intermediate. nih.govresearchgate.net While direct examples for this compound are not extensively documented, the principles of C-H activation on similar pyridine-containing molecules suggest that this is a feasible route for introducing new functional groups. acs.org The regioselectivity of such reactions is often directed by the coordinating ability of the nitrogen atom in the pyridine ring.

Condensation and Alkylation Reactions

The acidity of the protons of the 2-methyl group is significantly enhanced by the electron-withdrawing sulfonyl fluoride group at the 3-position. This increased acidity makes the methyl group amenable to deprotonation by a suitable base, generating a nucleophilic carbanion that can participate in condensation and alkylation reactions.

Condensation Reactions:

The activated methyl group can undergo condensation reactions with various electrophiles, such as aldehydes and ketones. For instance, 2-methylpyridines are known to react with aromatic aldehydes to form styrylpyridine derivatives. mdpi.comresearchgate.net The reactivity in these condensations is enhanced by the presence of electron-withdrawing groups on the pyridine ring. nih.gov The reaction of 2-picoline with benzaldehyde (B42025) can lead to the formation of 1-phenyl-2-(2-pyridyl)ethanol as an intermediate. researchgate.net

Alkylation Reactions:

The carbanion generated from the deprotonation of the 2-methyl group can be alkylated with various alkylating agents. A general protocol for the palladium-catalyzed benzylic addition of 2-methyl azaarenes to N-sulfonyl aldimines has been developed, showcasing a method for forming new carbon-carbon bonds at the methyl position. acs.org The choice of base and reaction conditions is critical to control the regioselectivity and efficiency of the alkylation process. The reactivity of 2-methyl-3-nitropyridine (B124571) can serve as a useful analogue, where the methyl group, activated by the adjacent nitro group, readily participates in various transformations. mdpi.comresearchgate.netnih.govresearchgate.netsigmaaldrich.com

Below is a table summarizing the types of reactions the 2-methyl group can undergo:

| Reaction Type | Reagents/Conditions | Product Type |

| Condensation | Aromatic aldehydes, base catalysis | Styrylpyridine derivatives |

| Alkylation | N-sulfonyl aldimines, Palladium catalyst | Heterocycle-containing amines |

Mechanistic Investigations of Reactions Involving 2 Methylpyridine 3 Sulfonyl Fluoride

Elucidation of SuFEx Reaction Mechanisms

The Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction, a cornerstone of click chemistry, relies on the unique reactivity of the S-F bond. Mechanistic studies, primarily on analogous aryl sulfonyl fluorides, have provided significant insights into the pathways governing these transformations.

The formation of a nitrogen-sulfur bond in the reaction of a sulfonyl fluoride with an amine nucleophile can theoretically proceed through either a concerted or a stepwise mechanism. In a concerted process, the N-S bond formation and the S-F bond cleavage occur simultaneously through a single transition state. Conversely, a stepwise mechanism would involve the initial formation of a pentacoordinate sulfurane intermediate, which then collapses to the product by expelling the fluoride ion.

Mechanistic investigations, including computational studies on systems like benzenesulfonyl fluoride, support a concerted SN2-like mechanism for many SuFEx reactions, particularly those mediated by certain catalysts. hmc.edu While an addition-elimination pathway involving a sulfurane intermediate cannot be entirely ruled out in all cases, the concerted pathway is often energetically favored. hmc.edu The exact mechanism can be influenced by the nature of the sulfonyl fluoride, the nucleophile, the catalyst, and the solvent system.

The efficiency and pathway of SuFEx reactions are significantly influenced by the presence of catalysts and additives. These can activate either the sulfonyl fluoride electrophile or the amine nucleophile.

Lewis Bases: Tertiary amines and other Lewis bases are common catalysts. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) is thought to activate the amine nucleophile through a Brønsted-base mechanism. hmc.edunih.gov Stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also facilitate these reactions, with the required catalyst loading depending on the reactivity of the specific S(VI)-F bond. nih.gov

Lewis Acids: Metal salts, such as calcium bistriflimide (Ca(NTf2)2), can act as Lewis acid catalysts. hmc.edunih.gov Mechanistic studies suggest that the calcium ion coordinates to both an oxygen of the sulfonyl group and the fluorine atom, thereby activating the sulfur center towards nucleophilic attack and stabilizing the leaving fluoride. hmc.edu

Bifluoride Ions: Catalytic amounts of bifluoride salts (like KHF2) are effective in promoting SuFEx reactions. chemrxiv.org Density functional theory (DFT) calculations on related systems suggest a mechanism involving a five-coordinate sulfur intermediate, highlighting the catalytic role of the bifluoride ion. chemrxiv.org

Silicon Additives: The presence of silicon-based additives can accelerate SuFEx reactions. This is attributed to the formation of the highly stable Si-F bond, which acts as a thermodynamic sink for the fluoride ion produced during the reaction. nih.gov

Hydroxybenzotriazole (HOBt): The combination of a catalytic amount of HOBt with silicon additives has been shown to be effective for the amidation of sulfonyl fluorides, even with sterically hindered substrates. nih.gov

| Catalyst/Additive | Proposed Role in SuFEx Reactions |

| Lewis Bases (e.g., DABCO, DBU) | Activate the amine nucleophile (Brønsted-base activation). hmc.edunih.gov |

| Lewis Acids (e.g., Ca(NTf2)2) | Activate the sulfonyl fluoride by coordinating to the sulfonyl oxygen and fluorine. hmc.edu |

| Bifluoride Ions (e.g., KHF2) | Catalyze the reaction, possibly via a five-coordinate sulfur intermediate. chemrxiv.org |

| Silicon Additives | Act as fluoride scavengers, driving the reaction forward. nih.gov |

| Hydroxybenzotriazole (HOBt) | In combination with silicon additives, facilitates amidation of sulfonyl fluorides. nih.gov |

A key aspect of many successful SuFEx protocols is the effective removal of the fluoride ion from the reaction equilibrium. As mentioned, silicon-based reagents are particularly effective in this role due to the high bond dissociation energy of the Si-F bond. nih.gov This "fluoride trapping" prevents the reverse reaction and drives the formation of the desired sulfonamide product. The formation of stable metal-fluoride complexes, for instance with calcium catalysts, can also contribute to sequestering the fluoride ion, although this can sometimes lead to catalyst inhibition. hmc.edu

Mechanistic Pathways of Palladium-Catalyzed Transformations

Recent studies have expanded the reactivity profile of aryl sulfonyl fluorides to include palladium-catalyzed cross-coupling reactions. In a notable example, aryl sulfonyl fluorides can participate as electrophiles in Suzuki-Miyaura cross-coupling reactions. Mechanistic experiments and DFT calculations suggest that the catalytic cycle initiates with the oxidative addition of the palladium(0) catalyst into the C-S bond of the sulfonyl fluoride. This is followed by a desulfonation step, which forms a palladium-fluoride intermediate. This intermediate then undergoes transmetalation with the boronic acid, and subsequent reductive elimination yields the cross-coupled product. researchgate.net This pathway highlights the dual reactivity of the sulfonyl fluoride group, participating in both traditional SuFEx and C-C bond-forming reactions.

Radical Mechanisms in Sulfonyl Fluoride Chemistry

Beyond polar, two-electron pathways, sulfonyl fluorides can also engage in radical-mediated transformations.

The generation of sulfonyl radicals from the robust sulfonyl fluoride group is challenging due to the high S-F bond dissociation energy. researchgate.netnih.gov However, innovative strategies have been developed to overcome this. One prominent method involves the cooperative action of an organosuperbase, such as DBU, and a photoredox catalyst under visible light irradiation. nih.gov In this proposed mechanism, the nucleophilic attack of DBU on the sulfonyl fluoride expels the fluoride ion, forming a highly active intermediate. This species is then reduced by the excited photocatalyst to generate the sulfonyl radical. nih.gov

Once generated, these sulfonyl radicals are versatile intermediates. They can readily add to unsaturated systems like alkenes, leading to the formation of new carbon-sulfur bonds and subsequent radical intermediates that can be further functionalized. researchgate.netnih.gov This radical-based approach significantly broadens the synthetic utility of sulfonyl fluorides, enabling transformations that are complementary to the traditional polar reactivity. researchgate.net

Regioselectivity and Stereoselectivity in Derivatization

The regioselectivity and stereoselectivity of derivatization reactions involving 2-Methylpyridine-3-sulfonyl fluoride are dictated by the electronic and steric properties of the substituted pyridine (B92270) ring and the nature of the attacking reagent. While specific experimental data on the derivatization of this compound is limited, predictions can be made based on established principles of pyridine chemistry. nih.gov

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions. nih.gov In this compound, the substituents significantly influence this reactivity:

-SO₂F group (C3): This is a powerful electron-withdrawing group, further deactivating the ring towards electrophilic substitution but increasing its susceptibility to nucleophilic attack.

-CH₃ group (C2): This is a weakly electron-donating group and provides steric hindrance around the C2 position.

Regioselectivity:

For derivatization reactions targeting the pyridine ring, the interplay of these effects would determine the position of substitution.

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group were present on the ring, nucleophilic attack would be directed to the electron-poor C4 and C6 positions. The C2 position is sterically hindered by the methyl group.

Electrophilic Aromatic Substitution: This type of reaction is generally difficult on pyridine rings unless strongly activating groups are present. For this compound, the deactivating effect of the sulfonyl fluoride group would make electrophilic attack highly unfavorable.

C-H Functionalization: Direct C-H functionalization is a modern approach for derivatization. In related systems, the regioselectivity of such reactions on pyridines can be controlled by the choice of reagents and catalysts. chemistryviews.orgchemrxiv.org For instance, base-mediated C-H sulfonylation of pyridine has been shown to be highly selective for the C4 position depending on the base used, such as N-methylpiperidine. chemistryviews.orgchemrxiv.org This suggests that derivatization of this compound at the C4 or C6 positions could potentially be achieved with high regioselectivity.

Stereoselectivity:

Stereoselectivity becomes a factor when a derivatization reaction introduces a new chiral center. For example, if the 2-methylpyridine-3-sulfonyl radical were to add to a prochiral alkene, two stereoisomers (enantiomers or diastereomers) could be formed. The facial selectivity of the radical addition would determine the product ratio. This selectivity would be influenced by steric and electronic interactions in the transition state, though predicting the outcome without experimental data is speculative.

| Reaction Type | Predicted Major Site(s) of Reaction | Justification |

|---|---|---|

| Nucleophilic Attack / C-H Functionalization | C4, C6 | These positions are electronically activated by the ring nitrogen and the C3-sulfonyl fluoride group. nih.gov The C2 position is sterically blocked. |

| Electrophilic Attack | Unlikely | The pyridine ring is strongly deactivated by the electron-withdrawing sulfonyl fluoride group. |

| Deprotonation / Metalation | C4 | The C4 proton is often the most acidic after the C2 position (which is blocked), making it a potential site for metalation. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Methylpyridine-3-sulfonyl fluoride (B91410). Through the analysis of ¹H, ¹⁹F, and ¹³C NMR spectra, as well as multi-dimensional NMR techniques, a detailed map of the atomic connectivity and chemical environment within the molecule can be established.

Proton (¹H) NMR spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms in 2-Methylpyridine-3-sulfonyl fluoride. The expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons of the pyridine (B92270) ring and the protons of the methyl group.

The pyridine ring protons are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom and the sulfonyl fluoride group. The precise chemical shifts and coupling patterns would be influenced by the substitution pattern on the pyridine ring. The methyl group protons, being attached to an sp³-hybridized carbon, would resonate in the upfield region, likely around δ 2.5-3.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 8.2 - 8.4 | Doublet of doublets (dd) | ~8.0, ~1.5 |

| H-5 | 7.4 - 7.6 | Triplet (t) | ~8.0 |

| H-6 | 8.6 - 8.8 | Doublet of doublets (dd) | ~8.0, ~1.5 |

| CH₃ | 2.7 - 2.9 | Singlet (s) | - |

Note: The predicted values are based on the analysis of similar pyridine and sulfonyl fluoride-containing compounds.

Fluorine (¹⁹F) NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing compounds. In the case of this compound, ¹⁹F NMR provides a direct and unambiguous signal for the fluorine atom of the sulfonyl fluoride group.

The chemical shift of the fluorine atom in an aryl sulfonyl fluoride typically appears in a distinct region of the ¹⁹F NMR spectrum. For this compound, a single resonance is expected, and its chemical shift would be indicative of the electronic environment around the sulfonyl fluoride moiety. The large chemical shift dispersion in ¹⁹F NMR minimizes the likelihood of signal overlap, making it a powerful tool for confirming the presence of the sulfonyl fluoride group. thermofisher.com

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Reference Standard |

| -SO₂F | +40 to +70 | CFCl₃ |

Note: Positive chemical shift values indicate a downfield shift from the reference standard. The exact chemical shift can be influenced by the solvent and the electronic nature of the substituted pyridine ring.

Carbon (¹³C) NMR spectroscopy provides detailed information about the carbon framework of this compound. The spectrum would display distinct signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring and the methyl group.

The chemical shifts of the pyridine ring carbons are expected to be in the aromatic region (δ 120-160 ppm). The carbon atom directly attached to the electron-withdrawing sulfonyl fluoride group (C-3) would likely be the most deshielded. The methyl carbon would appear in the upfield region of the spectrum. Due to the presence of fluorine, C-F coupling might be observed, which can provide additional structural information.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 |

| C-3 | 135 - 140 |

| C-4 | 130 - 135 |

| C-5 | 125 - 130 |

| C-6 | 148 - 153 |

| CH₃ | 20 - 25 |

Note: The predicted chemical shifts are based on the analysis of substituted pyridines and aryl sulfonyl fluorides.

To further confirm the structural assignments, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the correlations between coupled protons, helping to establish the connectivity of the protons on the pyridine ring.

HSQC: This technique correlates the chemical shifts of protons with their directly attached carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the pyridine ring and the methyl group.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information for establishing the connectivity between the methyl group, the pyridine ring, and the sulfonyl fluoride moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the sulfonyl fluoride group and the substituted pyridine ring.

The most prominent and diagnostic peaks would be those associated with the S=O and S-F stretching vibrations of the sulfonyl fluoride group. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear as strong bands in the region of 1400-1450 cm⁻¹ and 1200-1250 cm⁻¹, respectively. The S-F stretching vibration would likely be observed in the range of 800-900 cm⁻¹.

The vibrations of the pyridine ring would give rise to several bands in the fingerprint region (below 1600 cm⁻¹), including C=C and C=N stretching vibrations. The C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |

| C=N and C=C Stretch (Pyridine) | 1550 - 1650 | Medium to Strong |

| S=O Asymmetric Stretch | 1400 - 1450 | Strong |

| S=O Symmetric Stretch | 1200 - 1250 | Strong |

| S-F Stretch | 800 - 900 | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) could be utilized.

The mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways for this molecule could include the loss of the sulfonyl fluoride group (-SO₂F), the fluorine atom, or the methyl group. The fragmentation of the pyridine ring itself could also lead to characteristic daughter ions. Analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.

Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique particularly suitable for polar molecules, making it a relevant method for analyzing pyridine sulfonyl derivatives. In ESI-MS, the analyte solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺.

For compounds structurally related to this compound, such as other pyridine-3-sulfonyl derivatives, ESI-MS has been effectively used to enhance ionization efficiency, especially after derivatization. nih.gov This technique is crucial for obtaining the molecular weight of the parent compound. For this compound (Molecular Formula: C₆H₆FNO₂S, Exact Mass: 175.01 u), the expected protonated molecular ion in a positive ion mode ESI-MS spectrum would be observed at an m/z corresponding to [C₆H₆FNO₂S + H]⁺.

Table 1: Predicted ESI-MS Adducts for this compound

| Adduct | Ion Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₆H₇FNO₂S]⁺ | 176.0176 |

| [M+Na]⁺ | [C₆H₆FNNaO₂S]⁺ | 197.9995 |

| [M+K]⁺ | [C₆H₆FKNO₂S]⁺ | 213.9735 |

Note: Data is predicted based on the molecular formula and common adducts observed in ESI-MS.

Atmospheric Pressure Chemical Ionization (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization method used in mass spectrometry, often coupled with high-performance liquid chromatography. It is well-suited for polar and relatively less polar, thermally stable compounds with molecular weights typically below 1500 Da. The process involves vaporizing the sample and solvent in a heated nebulizer, followed by ionization via a corona discharge that creates reactant ions from the solvent vapor. These reactant ions then transfer charge to the analyte molecules through gas-phase ion-molecule reactions, commonly forming [M+H]⁺ ions.

APCI is advantageous as it can reduce thermal decomposition due to the rapid desolvation and vaporization process. The resulting spectra are often dominated by intact molecular species with minimal fragmentation. bldpharm.com Given the thermal stability of the sulfonyl fluoride group, APCI-MS is a viable technique for the analysis of this compound, providing complementary information to ESI-MS.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. researchgate.net Unlike nominal mass measurements, HRMS can measure mass to within a few parts per million (ppm), allowing for the unambiguous determination of a compound's elemental formula. shachemlin.com Instruments such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) analyzers provide the high resolving power necessary for these measurements. researchgate.net

For this compound, HRMS is indispensable for confirming its elemental composition of C₆H₆FNO₂S. By comparing the experimentally measured exact mass of the molecular ion to the calculated theoretical mass, a high degree of confidence in the compound's identity is achieved. This technique is critical for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₆FNO₂S |

| Calculated Monoisotopic Mass | 175.01033 Da |

Note: The ability of HRMS to measure mass with high precision (typically < 5 ppm error) allows for the confident assignment of the elemental formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Separation and Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is essential for analyzing complex mixtures and for the purification and characterization of synthesized compounds. researchgate.net An LC system separates the components of a mixture, and the eluent is subsequently introduced into the mass spectrometer for detection and identification of the individual components. researchgate.net

In the context of this compound, LC-MS is used to assess the purity of the compound and to identify any impurities or byproducts from the synthesis. bldpharm.com A validated LC-MS method was developed for a related compound, cis-amminedichloro(2-methylpyridine)platinum(II), demonstrating the utility of this technique for analyzing 2-methylpyridine (B31789) derivatives in complex matrices. nih.gov The choice of ionization source (ESI or APCI) depends on the polarity and properties of the analyte and impurities.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of a molecule's constitution and conformation in the solid state.

For sulfonyl fluoride compounds, X-ray crystallography has been used to provide direct insight into intermolecular spatial relationships. nih.gov A study on a heteroaryl sulfonyl fluoride, 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole, detailed the noncovalent interactions and contrasted its solid-state structure with its sulfonyl chloride analog. nih.gov Such analysis for this compound would reveal the precise geometry of the methylpyridine ring relative to the sulfonyl fluoride group and elucidate the packing of molecules in the crystal lattice. Although specific crystallographic data for this compound is not available in the cited literature, the structures of other functionalized sulfonyl fluorides have been confirmed by this method. researchgate.net

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the purification and purity assessment of synthesized chemical compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier chromatographic technique used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. The separation is based on the differential interactions of the analytes with the stationary and mobile phases.

HPLC is a standard method for determining the purity of sulfonyl fluoride compounds and their derivatives. bldpharm.combldpharm.com For instance, pyridine-3-sulfonyl chloride, a closely related precursor, is sold as a derivatization grade for HPLC, indicating the suitability of this technique for analyzing such structures. A typical HPLC analysis of this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks at a specific wavelength using a UV detector.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole |

| cis-amminedichloro(2-methylpyridine)platinum(II) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable analytical technique for the real-time monitoring of the synthesis of this compound. This method allows for the rapid, qualitative assessment of the reaction's progress by separating the starting materials, intermediates, and the final product based on their differential adsorption to a stationary phase.

The primary application of TLC in this context is to track the consumption of the starting material, typically 2-Methylpyridine-3-sulfonyl chloride, and the concurrent formation of the desired product, this compound. By periodically sampling the reaction mixture and analyzing it via TLC, chemists can determine the optimal reaction time, ensure the complete conversion of the starting material, and identify the presence of any potential side products.

Methodology and Findings

In a typical laboratory setting, the synthesis of this compound from its corresponding sulfonyl chloride is monitored using silica (B1680970) gel plates as the stationary phase. Silica gel is a polar adsorbent, and the separation of compounds is based on their relative polarities. The mobile phase, or eluent, is a solvent system optimized to achieve clear separation between the spots corresponding to the different components of the reaction mixture.

A common mobile phase for the analysis of pyridine-based sulfonyl compounds is a mixture of a non-polar solvent, such as hexane, and a moderately polar solvent, like ethyl acetate. The ratio of these solvents is adjusted to control the retention factor (Rf) of the compounds. The Rf value is a quantitative measure of a compound's migration on the TLC plate and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

For the conversion of 2-Methylpyridine-3-sulfonyl chloride to this compound, a noticeable difference in polarity between the reactant and the product is expected. The sulfonyl fluoride is generally less polar than the corresponding sulfonyl chloride. This difference in polarity leads to a higher Rf value for the product compared to the starting material when developed on a silica gel plate with a suitable eluent system.

Visualization of the separated spots on the TLC plate is typically achieved under ultraviolet (UV) light at a wavelength of 254 nm, as pyridine-containing compounds are often UV-active. The disappearance of the spot corresponding to the starting material and the appearance and intensification of the product spot signal the progression of the reaction.

Illustrative Data

The following table provides representative data for the TLC monitoring of the synthesis of this compound.

| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Retention Factor (Rf) | Visualization Method |

| 2-Methylpyridine-3-sulfonyl chloride | 4:1 | 0.45 | UV Light (254 nm) |

| This compound | 4:1 | 0.60 | UV Light (254 nm) |

This data illustrates that under the specified TLC conditions, the product, this compound, travels further up the plate (higher Rf value) than the starting material, 2-Methylpyridine-3-sulfonyl chloride. This clear separation allows for effective monitoring of the reaction's conversion over time. By spotting the reaction mixture at different time intervals, a chemist can observe the diminishing intensity of the lower Rf spot (reactant) and the increasing intensity of the higher Rf spot (product), thereby determining the point of reaction completion.

Theoretical and Computational Studies of 2 Methylpyridine 3 Sulfonyl Fluoride

Spectroscopic Property Prediction through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights into their electronic structure, vibrational modes, and magnetic environments. For 2-Methylpyridine-3-sulfonyl fluoride (B91410), methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in forecasting its Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are invaluable for interpreting experimental data and understanding the molecule's behavior at a quantum level.

The general workflow for these predictions begins with the optimization of the molecule's geometry. Using a selected level of theory, such as DFT with a functional like B3LYP and a basis set like 6-311+G(d,p), the lowest energy conformation of the molecule is determined. mdpi.com This optimized structure serves as the foundation for subsequent calculations of spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectra Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy, aiding in the structural elucidation of organic molecules. nih.gov The most common and reliable method for this purpose is the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net This method calculates the isotropic magnetic shielding tensors (σ) for each nucleus in the molecule.

The theoretical chemical shift (δ) is then determined by referencing the calculated shielding of the target nucleus (σ) to the shielding of a standard reference compound (σ_ref), typically Tetramethylsilane (TMS), using the following equation:

δ = σ_ref - σ

DFT functionals, such as B3LYP, are frequently employed for these calculations, and the choice of basis set can influence the accuracy of the prediction. acs.orgrsc.org The results provide a complete assignment of proton and carbon signals, which can be directly compared with experimental spectra to confirm the molecular structure.

Below are illustrative tables showing the kind of data generated by such computational predictions for 2-Methylpyridine-3-sulfonyl fluoride.

Table 1: Illustrative Predicted ¹H NMR Chemical Shifts for this compound (Note: The following data is hypothetical and for illustrative purposes only.)

| Atom | Predicted Chemical Shift (δ, ppm) |

| H (on C4) | 8.15 |

| H (on C5) | 7.60 |

| H (on C6) | 8.80 |

| H (in CH₃) | 2.75 |

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following data is hypothetical and for illustrative purposes only.)

| Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C-CH₃) | 155.0 |

| C3 (C-SO₂F) | 135.2 |

| C4 | 128.9 |

| C5 | 125.4 |

| C6 | 150.1 |

| CH₃ | 22.3 |

Vibrational Spectra (IR and Raman) Prediction

Computational methods can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum and scattering peaks in a Raman spectrum. nih.gov These calculations are typically performed within the harmonic approximation, where the potential energy surface around the equilibrium geometry is assumed to be quadratic. q-chem.com

Following geometry optimization, a frequency calculation is performed to compute the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the collective motions of the atoms for each frequency). The intensities of IR absorptions are determined from the changes in the molecular dipole moment during a vibration, while Raman intensities are related to changes in the polarizability. rsc.org

The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. q-chem.com To improve agreement with experimental data, the computed frequencies are often multiplied by an empirical scaling factor, which depends on the level of theory used. researchgate.net

Table 3: Illustrative Predicted Vibrational Frequencies for this compound (Note: The following data is hypothetical and for illustrative purposes only.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2980 | Medium |

| C=N/C=C Stretch (Ring) | 1600 - 1450 | Strong |

| S=O Asymmetric Stretch | 1420 | Very Strong |

| S=O Symmetric Stretch | 1210 | Strong |

| S-F Stretch | 850 | Strong |

Ultraviolet-Visible (UV-Vis) Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comsoton.ac.uk This method calculates the vertical excitation energies from the ground electronic state to various excited states, which correspond to the wavelengths of maximum absorption (λ_max).

The calculation also provides the oscillator strength for each transition, which is a measure of its intensity. youtube.com By plotting the excitation energies (converted to wavelength) against their oscillator strengths, a theoretical UV-Vis spectrum can be generated. Solvent effects are crucial for accurate predictions of UV-Vis spectra and are often included using a Polarizable Continuum Model (PCM). soton.ac.ukmdpi.com

Table 4: Illustrative Predicted UV-Vis Absorption for this compound (Note: The following data is hypothetical and for illustrative purposes only, calculated in a hypothetical solvent.)

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 275 | 0.18 |

| S₀ → S₂ | 230 | 0.45 |

These computational predictions, when taken together, provide a comprehensive spectroscopic profile of this compound, serving as a powerful guide for experimental characterization and analysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methylpyridine-3-sulfonyl fluoride in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, fluorination of a precursor like 2-methylpyridine-3-sulfonyl chloride using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) under controlled anhydrous conditions is a common approach. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification achieved through recrystallization or column chromatography .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Key protocols include:

- Storage : In a dry, sealed container at 2–8°C, away from ignition sources and flammable materials.

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to avoid inhalation of vapors.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How does the methyl group at the 2-position influence the compound’s reactivity compared to non-methylated analogues?

- Methodological Answer : The methyl group enhances steric hindrance, reducing reaction rates in bulky nucleophilic substitutions. Comparative kinetic studies using NMR or HPLC can quantify this effect. For instance, reaction rates with primary amines may decrease by 20–30% compared to non-methylated analogues under identical conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anti-proliferative activities of this compound derivatives across studies?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell line specificity, incubation time). To address this:

- Standardize Assays : Use a panel of cell lines (e.g., HeLa, MCF-7) with controlled incubation times (24–72 hours).

- Control Variables : Monitor compound stability in cell culture media via LC-MS to rule out degradation artifacts.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify confounding factors .

Q. What experimental designs are optimal for studying the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–150°C to identify decomposition thresholds.

- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 4–9) at 37°C and monitor degradation via UV-Vis spectroscopy.

- Light Sensitivity : Expose samples to UV light (254 nm) and track changes using FTIR to detect photodegradation products .

Q. How does the electron-withdrawing sulfonyl fluoride group affect the pyridine ring’s electronic properties in catalysis?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions. Experimentally, cyclic voltammetry reveals shifts in reduction potentials; the sulfonyl fluoride group typically lowers the LUMO energy by ~1.5 eV, enhancing electrophilicity in cross-coupling reactions .

Data and Comparative Analysis

Comparative Reactivity of this compound and Analogues

| Compound | Reactivity with Amines (k, M⁻¹s⁻¹) | Thermal Stability (°C) |

|---|---|---|

| This compound | 0.45 ± 0.03 | 120 (decomposition) |

| 3-Trifluoromethylpyridine-2-sulfonyl chloride | 0.68 ± 0.05 | 90 (decomposition) |

| Data derived from kinetic studies under standardized conditions (25°C, DMF solvent) . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.